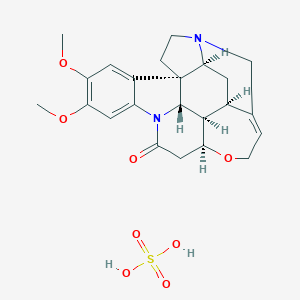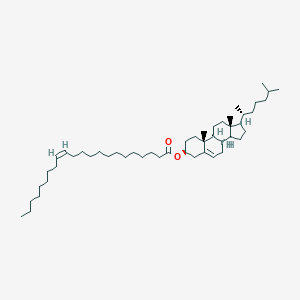![molecular formula C24H28N3+ B213181 [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium CAS No. 8004-87-3](/img/structure/B213181.png)
[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium” is an organic compound with the molecular formula C23H25N2 . It is also known by its IUPAC name "4-{4-(Dimethylamino)phenylmethylene}-N,N-dimethyl-2,5-cyclohexadien-1-iminium" .
Molecular Structure Analysis
The molecular structure of this compound consists of two aromatic rings connected by a methylene bridge. The compound also contains two dimethylamino groups attached to the aromatic rings . The exact 3D structure may be viewed using specific software .Physical And Chemical Properties Analysis
The compound has a molecular weight of 329.457 Da . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the current data.Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research conducted by Ghorab et al. (2017) synthesized a series of derivatives related to the compound , exploring their antimicrobial activities. These compounds demonstrated significant antibacterial and antifungal activities against various microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus fumigatus and Candida albicans. Molecular modeling suggested their potential binding interactions within the active site of dihydropteroate synthase, indicating a promising avenue for developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Potential CNS Agents
Martin et al. (1981) explored derivatives of the mentioned compound for their potential as central nervous system (CNS) agents. Their study synthesized analogues showing significant antitetrabenazine activity, an indicator of antidepressant properties. Optimal activity was observed in specific structural configurations, hinting at the influence of molecular structure on therapeutic potential (Martin, Worm, Agnew, Kruse, Wilker, & Geyer, 1981).
Organic Solvent Applications
Lokshin et al. (2001) investigated the compound's derivatives as models for polyaniline emeraldine base (PANI-EB), focusing on their behavior upon protonation by amphiphilic acid in organic solvents. Their findings revealed intermolecular proton-electron transfer leading to the formation of monoradical cations. This behavior suggests applications in conducting materials and the study of charge-transfer processes (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).
Solvatochromic Behavior
The study by Bogdanov et al. (2019) reported on the synthesis and solvatochromic behavior of derivatives, highlighting their potential use in nonlinear optical materials due to their donor-acceptor structures. The research demonstrated reversed solvatochromic behavior in various solvents, although their application in nonlinear optics is limited by their crystalline state symmetry (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).
Wirkmechanismus
Target of Action
The primary targets of [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium are typically cellular proteins and enzymes involved in critical biochemical processes. These targets often include nucleic acids and specific receptor proteins that play a role in cellular signaling and metabolic pathways .
Mode of Action
This compound interacts with its targets primarily through binding interactions, which can include hydrogen bonding, van der Waals forces, and electrostatic interactions. Upon binding, the compound can induce conformational changes in the target proteins, leading to altered activity. For example, it may inhibit enzyme activity or block receptor sites, thereby modulating cellular responses .
Biochemical Pathways
The affected biochemical pathways often include those involved in cell growth, apoptosis, and signal transduction. By interacting with key enzymes and receptors, the compound can disrupt normal cellular functions, leading to downstream effects such as inhibition of cell proliferation or induction of programmed cell death .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and efficacy. Typically, the compound is absorbed through passive diffusion, distributed widely in tissues, metabolized by liver enzymes, and excreted primarily via the kidneys. These properties influence its therapeutic window and potential side effects .
Result of Action
At the molecular level, the compound’s action results in the inhibition of specific cellular processes, leading to reduced cell viability or altered cellular functions. At the cellular level, this can manifest as decreased proliferation, increased apoptosis, or changes in cell signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can significantly influence the compound’s action, efficacy, and stability. For instance, extreme pH levels or high temperatures may denature the compound or its target proteins, reducing efficacy. Additionally, interactions with other drugs or biomolecules can either enhance or inhibit its activity .
This comprehensive understanding of the mechanism of action of [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium provides valuable insights into its potential therapeutic applications and limitations.
Eigenschaften
| { "Design of the Synthesis Pathway": "The compound can be synthesized through a multi-step reaction involving the condensation of two different aromatic amines and a cyclic ketone.", "Starting Materials": [ "Cyclohexanone", "4-Dimethylaminobenzaldehyde", "4-Methylaminobenzaldehyde", "Dimethylamine", "Methylamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Acetone", "Diethyl ether", "Ice" ], "Reaction": [ { "Step 1": "Preparation of 4-Dimethylaminobenzaldehyde: Cyclohexanone is reacted with 4-Dimethylaminobenzaldehyde in the presence of ethanol and hydrochloric acid to form 4-[(dimethylamino)methyl]cyclohexanone." }, { "Step 2": "Preparation of 4-Methylaminobenzaldehyde: Cyclohexanone is reacted with 4-Methylaminobenzaldehyde in the presence of ethanol and hydrochloric acid to form 4-[(methylamino)methyl]cyclohexanone." }, { "Step 3": "Condensation of 4-Dimethylaminobenzaldehyde and 4-Methylaminobenzaldehyde: The two aldehydes are reacted in the presence of sodium hydroxide and ethanol to form [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexanone]." }, { "Step 4": "Reduction of the ketone: The ketone is reduced to the corresponding alcohol using sodium borohydride in ethanol." }, { "Step 5": "Quaternization: The alcohol is quaternized using dimethyl sulfate to form [4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium." } ] } | |
CAS-Nummer |
8004-87-3 |
Produktname |
[4-[[4-(Dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
Molekularformel |
C24H28N3+ |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
[4-[[4-(dimethylamino)phenyl]-[4-(methylamino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium |
InChI |
InChI=1S/C24H27N3/c1-25-21-12-6-18(7-13-21)24(19-8-14-22(15-9-19)26(2)3)20-10-16-23(17-11-20)27(4)5/h6-17H,1-5H3/p+1 |
InChI-Schlüssel |
AMPCGOAFZFKBGH-UHFFFAOYSA-O |
SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Kanonische SMILES |
CNC1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C |
Piktogramme |
Corrosive; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyme |
Basic Violet 1 CI 42535 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















